Cas no 1255784-16-7 (3-(3-Chlorophenyl)thieno3,2-dpyrimidine-2,4(1H,3H)-dione)

3-(3-Chlorophenyl)thieno3,2-dpyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質
名前と識別子
-
- 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
- HTS027961
- BBL004660
- STL124519
- SBB083373
- T4179
- thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-(3-chlorophenyl)-
- 3-(3-chlorophenyl)-1,3-dihydrothiopheno[3,2-d]pyrimidine-2,4-dione
- 3-(3-Chlorophenyl)thieno3,2-dpyrimidine-2,4(1H,3H)-dione
-
- MDL: MFCD17780093
- インチ: 1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17)
- InChIKey: YBORZOIYAUOICC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1C(NC2C=CSC=2C1=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 379
- トポロジー分子極性表面積: 77.6
3-(3-Chlorophenyl)thieno3,2-dpyrimidine-2,4(1H,3H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C057640-250mg |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
1255784-16-7 | 250mg |
$ 275.00 | 2022-06-06 | ||
TRC | C057640-500mg |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
1255784-16-7 | 500mg |
$ 450.00 | 2022-06-06 | ||
Matrix Scientific | 065995-500mg |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
1255784-16-7 | 500mg |
$237.00 | 2023-09-06 | ||
abcr | AB372700-500mg |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione; . |
1255784-16-7 | 500mg |
€269.00 | 2024-06-07 | ||
A2B Chem LLC | AI16712-1g |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1h,3h)-dione |
1255784-16-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
Ambeed | A944596-1g |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
1255784-16-7 | 97% | 1g |
$267.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399825-250mg |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
1255784-16-7 | 97% | 250mg |
¥1296.00 | 2024-08-09 | |
abcr | AB372700-1g |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione; . |
1255784-16-7 | 1g |
€317.00 | 2024-06-07 | ||
abcr | AB372700-500 mg |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
1255784-16-7 | 500MG |
€254.60 | 2022-08-31 | ||
abcr | AB372700-1 g |
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
1255784-16-7 | 1g |
€322.50 | 2023-04-26 |
3-(3-Chlorophenyl)thieno3,2-dpyrimidine-2,4(1H,3H)-dione 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
3-(3-Chlorophenyl)thieno3,2-dpyrimidine-2,4(1H,3H)-dioneに関する追加情報
Introduction to 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 1255784-16-7)
The compound 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 1255784-16-7) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel heterocyclic scaffolds for therapeutic applications. This compound belongs to the thienopyrimidine class, a structural motif that has garnered considerable attention due to its diverse biological activities and potential as a pharmacophore in drug discovery.
Thienopyrimidines are a class of fused heterocyclic compounds consisting of a thiophene ring linked to a pyrimidine ring. The structural combination of these two aromatic systems imparts unique electronic and steric properties that make them attractive for developing biologically active molecules. The presence of a chlorophenyl substituent in 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione introduces additional functionalization possibilities, enhancing its potential for interactions with biological targets.
Recent research has highlighted the therapeutic potential of thienopyrimidine derivatives in various diseases, including cancer, inflammation, and infectious disorders. The dione moiety in this compound contributes to its stability and reactivity, making it a versatile intermediate for further chemical modifications. The 2,4(1H,3H)-dione structure suggests a high degree of conformational flexibility, which can be exploited to optimize binding affinity and selectivity against specific biological targets.
In the context of oncology research, thienopyrimidine derivatives have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways involved in tumor growth and progression. Studies have demonstrated that compounds with similar structural features can inhibit tyrosine kinases and other enzymes critical for cancer cell proliferation. The chlorophenyl group in 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may enhance its binding interactions by participating in hydrophobic interactions or π-stacking with protein targets.
Moreover, the dione functionality provides a site for further derivatization through reactions such as condensation or oxidation, enabling the synthesis of analogs with tailored pharmacological properties. This chemical versatility makes 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione a valuable scaffold for medicinal chemists seeking to develop next-generation therapeutics.
Advances in computational chemistry and structure-based drug design have further accelerated the discovery of novel thienopyrimidine derivatives. Molecular modeling studies have identified key interactions between thienopyrimidine scaffolds and biological targets at the atomic level. These insights have guided the optimization of lead compounds like 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, improving its potency and selectivity.
The compound's potential extends beyond oncology; it has also been explored as a candidate for treating inflammatory diseases and infectious agents. Inflammatory conditions often involve dysregulated kinase activity and oxidative stress pathways that could be modulated by thienopyrimidine derivatives. Preliminary studies suggest that compounds with this core structure may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory enzymes.
Additionally, the antimicrobial properties of thienopyrimidines have been investigated due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The chlorophenyl substituent may contribute to enhanced antimicrobial activity by improving cell membrane penetration or binding affinity to bacterial enzymes.
The synthesis of 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the thienopyrimidine core followed by functional group transformations such as chlorination and dimerization to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient production processes for these complex molecules.
In conclusion, 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 1255784-16-7) represents a promising candidate for further therapeutic development due to its unique structural features and biological activities. Ongoing research continues to explore its potential applications in various disease areas while optimizing its pharmacological properties through structural modifications.
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